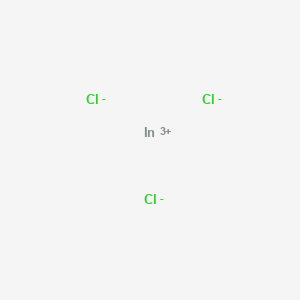

Tricloruro de indio

Descripción general

Descripción

Indium(III) trichloride is an inorganic compound with the chemical formula InCl3. It is a white crystalline solid with a melting point of 198°C and a boiling point of 224°C. It is soluble in both water and alcohol. Indium(III) trichloride is used in a variety of applications, including in the synthesis of other compounds, as a catalyst in organic chemistry, and in biochemical and physiological research.

Aplicaciones Científicas De Investigación

Aplicaciones médicas y biológicas

Los complejos de indio(III), que incluyen el tricloruro de indio, son especies versátiles que emiten electrones Auger, lo que los convierte en una opción para una amplia gama de aplicaciones biológicas y médicas . Las propiedades de estos complejos dependen del ligando principal utilizado para su síntesis .

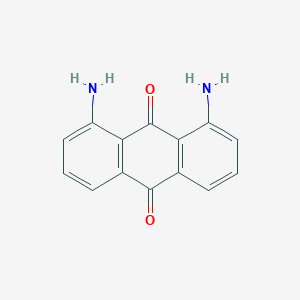

Actividades antimicrobianas

Los complejos de indio(III) han sido ampliamente estudiados por sus actividades antimicrobianas contra diversos microorganismos, incluidas bacterias, hongos, virus y parásitos .

Catalizador en reacciones orgánicas

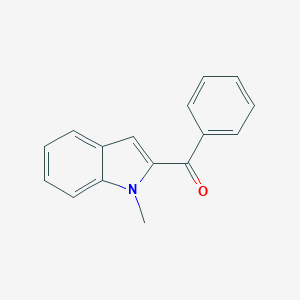

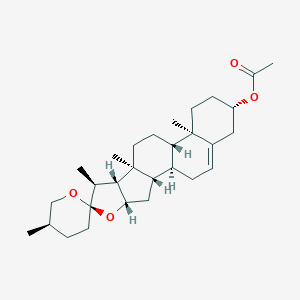

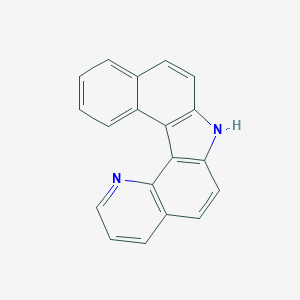

El this compound se puede utilizar como catalizador en diversas reacciones orgánicas, incluida la formación de enlaces C-C, las reacciones aldólicas y las reducciones . También se utiliza como catalizador en la adición de Michael de sililenol e indoles .

Fabricación de fotoánodos para células solares sensibilizadas por colorante

El this compound se puede utilizar en la fabricación de un fotoánodo para células solares sensibilizadas por colorante .

Aditivo en baterías alcalinas de manganeso

El this compound se utiliza como aditivo en las baterías alcalinas de manganeso para evitar la desgasificación .

Precursor para la fabricación organometálica

El this compound se utiliza como precursor para la fabricación organometálica, específicamente para trimetilindio utilizado en procesos MOCVD (deposición química de vapor de organometálicos) .

Aplicaciones farmacéuticas

El this compound tiene diversas aplicaciones farmacéuticas .

Chapado y precursor para puntos cuánticos

El this compound se utiliza en el chapado y como precursor para puntos cuánticos

Mecanismo De Acción

Target of Action

Indium trichloride, also known as Indium(3+);trichloride, is primarily used as a Lewis acid catalyst in various organic transformations . It is also used as a precursor for the synthesis of other inorganic and organic indium compounds . In the medical field, it is used as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .

Mode of Action

Indium trichloride acts as a Lewis acid , forming complexes with donor ligands . This property allows it to participate in various organic transformations, including C-C bond formation, aldol reactions, and reductions . In the field of medicine, Indium trichloride is used as a radioactive tracer, emitting Auger electrons, which makes it suitable for in vivo diagnostic imaging procedures .

Biochemical Pathways

The biochemical pathways affected by Indium trichloride are largely dependent on its application. For instance, in organic synthesis, it can influence the reaction kinetics and the formation of new compounds . In medical applications, it can affect the distribution and localization of radiolabeled antibodies, thereby influencing the imaging results .

Pharmacokinetics

Its solubility and deliquescence suggest that it could be readily absorbed and distributed in the body . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of Indium trichloride’s action depends on its application. In organic synthesis, it can facilitate the formation of new compounds . In medical applications, it can enhance the visibility of certain structures or abnormalities in diagnostic imaging . It is also used in the fabrication of thin films for solar cells .

Action Environment

The action of Indium trichloride can be influenced by various environmental factors. For instance, its reactivity and efficacy as a catalyst can be affected by the presence of other substances, the pH, and the temperature . In medical applications, factors such as the patient’s health status and the specific imaging technique used can influence its effectiveness .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indium Trichloride plays a significant role in biochemical reactions. It exhibits Lewis acid behavior, denoting its capability to donate electrons to other molecules. This characteristic allows it to form complexes with diverse molecules, including proteins, facilitating various interactions .

Cellular Effects

Researchers have employed it to explore the effects of various compounds on cell cultures and to elucidate the roles of specific enzymes in biochemical pathways .

Molecular Mechanism

At the molecular level, Indium Trichloride exerts its effects through its ability to act as an electron acceptor. This enables it to bind to other molecules and engage in complex formation .

Propiedades

IUPAC Name |

indium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10025-82-8, 12672-70-7, 13465-10-6 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

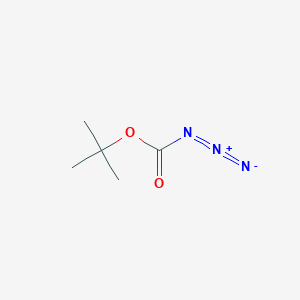

Synthesis routes and methods I

Procedure details

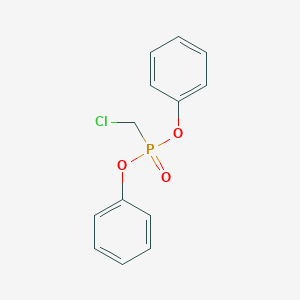

Synthesis routes and methods II

Procedure details

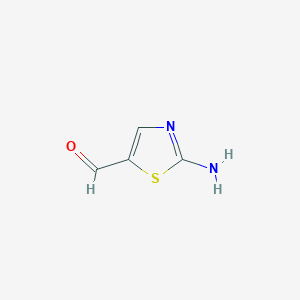

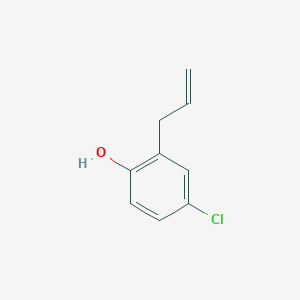

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)